molecular formula C12H13NO3S B2897395 2-Methyl-4-(4-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione CAS No. 339097-19-7

2-Methyl-4-(4-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione

Cat. No. B2897395
CAS RN: 339097-19-7
M. Wt: 251.3
InChI Key: LGPAUYQFSICQSJ-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Thioflavin T and is widely used as a fluorescent dye in biological and medical research.

Scientific Research Applications

Carbodiimide Mediated Synthesis

A study by Gautam and Chaudhary (2014) elaborates on the synthesis of new thiazolidin-4-ones and 1,3-thiazinan-4-ones from thiosemicarbazone derivatives, highlighting the utility of carbodiimide in mediating these reactions. This research underscores the compound's relevance in creating diverse thiazolidine and thiazinane derivatives, which are crucial in various chemical syntheses (Gautam & Chaudhary, 2014).

Synthesis of N-confused Porphyrin Derivatives

Li et al. (2011) demonstrate the synthesis of N-confused porphyrin derivatives by reacting active methylene compounds with the 3-C position of N-confused porphyrin. This showcases the compound's potential in crafting porphyrin derivatives, which are significant in materials science and catalysis (Li et al., 2011).

Efficient π-facial Control in Ene Reaction

Adam et al. (2002) explore the ene reaction of nitrosoarene, triazolinedione, and singlet oxygen with tiglic amides, demonstrating efficient π-facial control. This research illustrates the compound's application in synthesizing enantiomerically pure nitrogen- and oxygen-functionalized acrylic acid derivatives, important for developing novel organic materials (Adam et al., 2002).

Rearrangement of Oxazolidinethiones

Sabala et al. (2010) discuss a novel rearrangement between oxazolidinethiones and acyl halides, leading to N-substituted 2,4-thiazolidinediones and 1,3-thiazinane-2,4-diones. This process is utilized for synthesizing chiral allylic ureas and α-methyl-β-amino acids, illustrating the compound's significance in producing chiral molecules for pharmaceutical applications (Sabala et al., 2010).

Synthesis of 3-Methylthio-substituted Derivatives

Yin et al. (2008) present a method for synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. This study opens avenues for the application of thiazinane derivatives in creating compounds with potential applications in materials science and organic electronics (Yin et al., 2008).

properties

IUPAC Name

2-methyl-4-(4-methylphenyl)-1-oxo-1,4-thiazinane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-8-3-5-10(6-4-8)13-11(14)7-17(16)9(2)12(13)15/h3-6,9H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPAUYQFSICQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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